

# A Head-to-Head Comparison of Novel RET Inhibitors: Selpercatinib vs. Pralsetinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ret-IN-18 |           |
| Cat. No.:            | B12406785 | Get Quote |

The landscape of targeted therapy for RET-altered cancers has been revolutionized by the development of highly selective RET inhibitors. For researchers, scientists, and drug development professionals, understanding the nuances of these new agents is critical. This guide provides a detailed head-to-head comparison of two leading next-generation RET inhibitors, selpercatinib (Retevmo®) and pralsetinib (Gavreto®), with a focus on their clinical performance, underlying mechanisms, and the experimental data that supports their use.

## Mechanism of Action: Targeting the RET Signaling Pathway

The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by mutations or fusions, drives the growth and proliferation of various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers. Selpercatinib and pralsetinib are potent and selective inhibitors that bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[1] Unlike older multi-kinase inhibitors, these agents were specifically designed to target RET, leading to improved efficacy and a more manageable safety profile.[1]





Click to download full resolution via product page

**Caption:** Simplified RET signaling pathway and mechanism of selective inhibitors.



### **Clinical Efficacy: A Data-Driven Comparison**

The approvals of selpercatinib and pralsetinib were based on the pivotal, single-arm LIBRETTO-001 and ARROW trials, respectively.[2] The following tables summarize the key efficacy data from these trials in patients with RET fusion-positive NSCLC and RET-mutant thyroid cancers. While direct head-to-head randomized trials are not yet available, a matching-adjusted indirect comparison has suggested similar outcomes, though with some differences in progression-free survival and safety.[3][4]

Table 1: Efficacy in RET Fusion-Positive Non-Small Cell

**Lung Cancer (NSCLC)** 

| Endpoint                                  | Selpercatinib (LIBRETTO-<br>001)[5][6][7] | Pralsetinib (ARROW)[8][9]<br>[10][11] |
|-------------------------------------------|-------------------------------------------|---------------------------------------|
| Treatment-Naïve Patients                  |                                           |                                       |
| Overall Response Rate (ORR)               | 83% - 84%                                 | 72% - 79%                             |
| Median Duration of Response (DoR)         | 20.3 - 28.6 months                        | Not Reached                           |
| Median Progression-Free<br>Survival (PFS) | 22.0 - 24.9 months                        | Not Reached                           |
| Previously Treated (Platinum-based Chemo) |                                           |                                       |
| Overall Response Rate (ORR)               | 61% - 62%                                 | 59% - 62%                             |
| Median Duration of Response (DoR)         | 20.2 - 31.6 months                        | 22.3 months                           |
| Median Progression-Free<br>Survival (PFS) | 22.0 - 26.2 months                        | 13.1 months                           |
| CNS Metastases                            |                                           |                                       |
| Intracranial ORR                          | 85%                                       | 70%                                   |

Table 2: Efficacy in RET-Altered Thyroid Cancer



| Endpoint                                                                            | Selpercatinib (LIBRETTO-001)[12] | Pralsetinib (ARROW)[13] |
|-------------------------------------------------------------------------------------|----------------------------------|-------------------------|
| Medullary Thyroid Cancer (MTC) - Treatment-Naïve                                    |                                  |                         |
| Overall Response Rate (ORR)                                                         | 82.5%                            | 77.4%                   |
| Medullary Thyroid Cancer<br>(MTC) - Previously Treated<br>(Cabozantinib/Vandetanib) |                                  |                         |
| Overall Response Rate (ORR)                                                         | -                                | 55.7%                   |
| RET Fusion-Positive Thyroid<br>Cancer - Treatment-Naïve                             |                                  |                         |
| Overall Response Rate (ORR)                                                         | 95.8%                            | -                       |
| RET Fusion-Positive Thyroid  Cancer - Previously Treated                            |                                  |                         |
| Overall Response Rate (ORR)                                                         | -                                | 90.9%                   |

### Safety and Tolerability Profile

Both inhibitors are generally well-tolerated, though they exhibit distinct adverse event (AE) profiles.[2] Discontinuation rates due to treatment-related AEs are low for both drugs.[8][14]

## Table 3: Common Treatment-Related Adverse Events (TRAEs)



| Adverse Event (Any<br>Grade) | Selpercatinib[14][15]                                               | Pralsetinib[14][15]                                                    |
|------------------------------|---------------------------------------------------------------------|------------------------------------------------------------------------|
| Most Common TRAEs (≥20%)     | Dry mouth, Diarrhea,<br>Hypertension, Increased<br>AST/ALT, Fatigue | Increased AST, Anemia,<br>Increased ALT, Constipation,<br>Hypertension |
| Key Grade ≥3 TRAEs           | Hypertension, Increased ALT/AST                                     | Neutropenia, Hypertension,<br>Anemia                                   |
| Notable Differences          | Recommended monitoring for QT prolongation.[2]                      | Associated with risks of interstitial lung disease/pneumonitis.[2]     |

A real-world study using the FDA Adverse Events Reporting System (FAERS) found that pralsetinib was associated with a significantly higher risk of anemia, decreased platelet count, and pneumonitis, while selpercatinib was linked with pulmonary embolism and deep vein thrombosis.[16]

#### **Mechanisms of Resistance**

Despite the profound initial responses, acquired resistance is a significant clinical challenge. Resistance mechanisms can be categorized as "on-target" (secondary mutations in the RET kinase domain) or "off-target" (activation of bypass signaling pathways).

- On-Target Resistance: The most common on-target resistance mechanism involves
  mutations in the RET kinase domain's solvent front, particularly at the G810 residue (e.g.,
  G810R/S/C).[17][18] These mutations are thought to sterically hinder the binding of both
  selpercatinib and pralsetinib.[18][19]
- Off-Target Resistance: Bypass tracks, such as MET or KRAS amplification, can also mediate resistance by activating parallel signaling pathways that circumvent the need for RET signaling.[17][20]





Click to download full resolution via product page

Caption: On-target and off-target mechanisms of resistance to RET inhibitors.



**ARROW Trials** 

Experimental Protocols: The LIBRETTO-001 and

The data presented in this guide are derived from two key clinical trials, each with a specific design to evaluate the safety and efficacy of these novel inhibitors.

#### LIBRETTO-001 (Selpercatinib)

- Study Design: A multi-cohort, open-label, phase 1/2 trial (NCT03157128).[5][7][12]
- Phase 1 (Dose Escalation): Patients received selpercatinib at doses ranging from 20 mg once daily to 240 mg twice daily to determine the recommended Phase 2 dose.[12]
- Phase 2 (Dose Expansion): Patients received the recommended dose of 160 mg twice daily in continuous 28-day cycles.[12]
- Key Eligibility: Patients with advanced solid tumors harboring a RET gene alteration.[7] For the NSCLC cohort, this included both treatment-naïve patients and those who had previously received platinum-based chemotherapy.[7]
- Primary Endpoint: Overall Response Rate (ORR) as determined by an independent review committee.[7]
- Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), overall survival, and safety.[7]

#### **ARROW (Pralsetinib)**

- Study Design: A multi-cohort, open-label, phase 1/2 study (NCT03037385).[10][11][13]
- Phase 1 (Dose Escalation): Established the recommended Phase 2 dose.
- Phase 2 (Dose Expansion): Patients with RET-altered solid tumors received pralsetinib at the recommended dose of 400 mg once daily.[11]
- Key Eligibility: Patients aged 18 years or older with locally advanced or metastatic solid tumors with a RET alteration.[11]



 Co-Primary Endpoints (Phase 2): Overall Response Rate (ORR) by blinded independent central review and safety.[11]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mechanisms of resistance to RET-directed therapies PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the role of selpercatinib and pralsetinib in RET-fusion-positive non-small cell lung cancer (NSCLC) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion—positive non—small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusionpositive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selpercatinib in RET Fusion-Positive Non-Small Cell Lung Cancer: Final Safety and Efficacy, Including Overall Survival, From the LIBRETTO-001 Phase I/II Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Selpercatinib in Patients With RET Fusion-Positive Non-Small-Cell Lung Cancer: Updated Safety and Efficacy From the Registrational LIBRETTO-001 Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blueprint Medicines Presents ARROW Trial Data for GAVRETO® (pralsetinib) Highlighting Durable Clinical Activity in Patients with Metastatic RET Fusion-Positive Non-Small Cell Lung Cancer and Other Advanced Solid Tumors [prnewswire.com]
- 9. Efficacy and safety of pralsetinib in patients with advanced <em>RET</em>-fusion-positive NSCLC: Final data from the phase 1/2 ARROW study. ASCO [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Safety and efficacy of pralsetinib in RET fusion-positive non-small-cell lung cancer including as first-line therapy: update from the ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]



- 13. Pralsetinib in Patients with Advanced/Metastatic Rearranged During Transfection (RET)-Altered Thyroid Cancer: Updated Efficacy and Safety Data from the ARROW Study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pralsetinib and Selpercatinib Evaluated as Treatment for Patients with RET Gene Fusion—Positive NSCLC Journal of Oncology Navigation & Survivorship [jons-online.com]
- 15. Pralsetinib and Selpercatinib for NSCLC Patients with RET Gene Fusions [jhoponline.com]
- 16. Adverse event profile differences between pralsetinib and selpercatinib: a real-world study based on the FDA adverse events reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusionpositive non-small-cell lung cancer. [themednet.org]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Novel RET Inhibitors: Selpercatinib vs. Pralsetinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406785#head-to-head-comparison-of-new-ret-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com